molecular formula C7H5Cl2FMg B1609225 2-Chloro-6-fluorobenzylmagnesium chloride CAS No. 413589-35-2

2-Chloro-6-fluorobenzylmagnesium chloride

Cat. No. B1609225
M. Wt: 203.32 g/mol
InChI Key: OKSMQYZDGFBKPL-UHFFFAOYSA-M
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Description

2-Chloro-6-fluorobenzylmagnesium chloride is a chemical compound with the molecular formula C7H5Cl2FMg and a molecular weight of 203.32 . It is a main product of BOC Sciences .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluorobenzylmagnesium chloride consists of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with chlorine and fluorine atoms at the 2nd and 6th positions, respectively . The benzyl group is further attached to a magnesium atom, which is coordinated with a chloride ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-fluorobenzylmagnesium chloride are not fully detailed in the available data. It has a molecular weight of 203.32 .

Safety And Hazards

The safety data sheet (SDS) for 2-Chloro-6-fluorobenzylmagnesium chloride is available for viewing and downloading at Echemi.com . For detailed safety and hazard information, please refer to the SDS.

properties

IUPAC Name

magnesium;1-chloro-3-fluoro-2-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSMQYZDGFBKPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)F.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-fluorobenzylmagnesium chloride
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Reactant of Route 6
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